4-Chloro-2-nitro-1-(2-phenylethoxy)benzene
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Overview
Description
4-Chloro-2-nitro-1-(2-phenylethoxy)benzene is an organic compound with the molecular formula C14H12ClNO3. It is characterized by the presence of a chloro group, a nitro group, and a phenylethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitro-1-(2-phenylethoxy)benzene typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-2-nitrophenol with 2-phenylethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitro-1-(2-phenylethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenylethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 4-Chloro-2-amino-1-(2-phenylethoxy)benzene.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
4-Chloro-2-nitro-1-(2-phenylethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-nitro-1-(2-phenylethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrophenol: Lacks the phenylethoxy group, making it less complex.
2-Nitro-1-(2-phenylethoxy)benzene: Lacks the chloro group, affecting its reactivity.
4-Chloro-1-(2-phenylethoxy)benzene: Lacks the nitro group, altering its chemical properties
Uniqueness
4-Chloro-2-nitro-1-(2-phenylethoxy)benzene is unique due to the presence of all three functional groups (chloro, nitro, and phenylethoxy) on the benzene ring.
Properties
CAS No. |
648926-14-1 |
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Molecular Formula |
C14H12ClNO3 |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
4-chloro-2-nitro-1-(2-phenylethoxy)benzene |
InChI |
InChI=1S/C14H12ClNO3/c15-12-6-7-14(13(10-12)16(17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
InChI Key |
MVXCIZMPPBRKJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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